molecular formula C19H19N3O3S B2363069 1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 1710202-90-6

1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No. B2363069
CAS RN: 1710202-90-6
M. Wt: 369.44
InChI Key: FJYUQCBMCIXMAZ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring .


Chemical Reactions Analysis

In terms of chemical reactions, thieno[3,2-d]pyrimidines can undergo a variety of transformations. For example, they can be protodeboronated in a catalytic process .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary widely depending on the specific compound. For example, some thieno[3,2-d]pyrimidines are crystalline solids with specific melting points .

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidines can vary depending on the specific compound and its biological target. Some thieno[3,2-d]pyrimidines have been studied for their inhibitory activity against certain enzymes .

Future Directions

Thieno[3,2-d]pyrimidines continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-3-2-4-13(9-11)14-10-26-16-15(14)20-19(21-17(16)23)22-7-5-12(6-8-22)18(24)25/h2-4,9-10,12H,5-8H2,1H3,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYUQCBMCIXMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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